2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide
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Overview
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide is an aromatic amide compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications. The compound’s molecular formula is C9H7F4NO, and it is known for its stability and reactivity due to the electron-withdrawing effects of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylbenzoic acid and trifluoromethylamine.
Amidation Reaction: The carboxylic acid group of 2-fluoro-4-methylbenzoic acid is converted to an amide group through a reaction with trifluoromethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzamide: Similar structure but lacks the methyl group at the 4-position.
4-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of an amide group.
Uniqueness
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its stability and reactivity. The methyl group at the 4-position further distinguishes it from similar compounds, potentially altering its chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-4-methyl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMDGBNURZUOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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